molecular formula C8H12N6O3 B2419371 N4-morpholino-5-nitropyrimidine-4,6-diamine CAS No. 450345-01-4

N4-morpholino-5-nitropyrimidine-4,6-diamine

Cat. No.: B2419371
CAS No.: 450345-01-4
M. Wt: 240.223
InChI Key: IDXDSODJAHYIBT-UHFFFAOYSA-N
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Description

N4-morpholino-5-nitropyrimidine-4,6-diamine is an organic compound with the molecular formula C9H13N5O3

Properties

IUPAC Name

4-N-morpholin-4-yl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O3/c9-7-6(14(15)16)8(11-5-10-7)12-13-1-3-17-4-2-13/h5H,1-4H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDSODJAHYIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-morpholino-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the morpholine group. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid in the presence of sulfuric acid to yield 5-nitropyrimidine-4,6-diamine. Subsequently, the morpholine group is introduced through a nucleophilic substitution reaction using morpholine and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-morpholino-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N4-morpholino-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-morpholino-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-morpholino-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a morpholine ring and a nitropyrimidine core, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Biological Activity

N4-Morpholino-5-nitropyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C8H12N6O2
  • Molecular Weight: 216.23 g/mol
  • CAS Number: Not widely reported in the literature.

The compound features a pyrimidine ring substituted with a morpholino group and nitro group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Redox Activity: The nitro group may participate in redox reactions, influencing the compound's biological effects.
  • Binding Affinity Modulation: Substituents such as the morpholino group can enhance binding affinity for specific receptors or enzymes.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study found that similar nitropyrimidine compounds demonstrated potent effects against Mycobacterium tuberculosis, indicating the potential for developing new antitubercular agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity:
    • A series of derivatives were tested against various bacterial strains.
    • Results indicated that compounds with a nitro group showed improved efficacy against Staphylococcus aureus and Escherichia coli.
    • Table 1: Antimicrobial Activity of Derivatives
      | Compound | MIC (µg/mL) | Target Bacteria |
      |----------|--------------|------------------|
      | Compound A | 8 | S. aureus |
      | Compound B | 16 | E. coli |
      | N4-morpholino derivative | 4 | S. aureus |
  • Study on Anti-inflammatory Effects:
    • The compound was evaluated for its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
    • Significant reduction in NO levels was observed at concentrations above 10 µM.
    • Table 2: Inhibition of Nitric Oxide Production
      | Concentration (µM) | NO Production (µM) |
      |---------------------|---------------------|
      | 0 | 25 |
      | 10 | 15 |
      | 50 | 5 |

Comparative Analysis with Similar Compounds

This compound can be compared to other nitropyrimidine derivatives regarding their biological activities:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
N4-morpholino derivativeHighModerate
4,6-Diamino-5-nitropyrimidineModerateLow
N4-(tert-butyl)-5-nitropyrimidineLowHigh

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